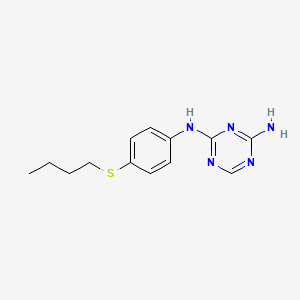
2-N-(4-butylsulfanylphenyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring substituted with two amino groups at positions 2 and 4, and a 4-(butylthio)phenyl group at position N2. The presence of the triazine ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- can be synthesized through a multi-step process involving the following key steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of cyanoguanidine with an appropriate aldehyde and arylamine in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production of 1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- involves scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are employed to minimize environmental impact .
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, aryl halides, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives, reduced butylthio derivatives.
Substitution: Various substituted triazine derivatives.
科学的研究の応用
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- has a wide range of scientific research applications, including:
Biology: Investigated for its potential as an antiproliferative agent against cancer cells.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and dyes.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.
Pathways Involved: It interferes with signaling pathways that regulate cell cycle progression, apoptosis, and DNA repair, leading to the inhibition of cancer cell growth and induction of cell death.
類似化合物との比較
1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- can be compared with other similar compounds in the triazine family:
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have similar triazine scaffolds but differ in the substitution pattern.
2,4-Diamino-6-phenyl-1,3,5-triazine: This compound lacks the butylthio group and has different chemical properties and biological activities.
2,4-Diamino-1,3,5-triazine: A simpler triazine derivative with different reactivity and applications.
The uniqueness of 1,3,5-Triazine-2,4-diamine,n2-[4-(butylthio)phenyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
1089-24-3 |
|---|---|
分子式 |
C13H17N5S |
分子量 |
275.38 g/mol |
IUPAC名 |
2-N-(4-butylsulfanylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H17N5S/c1-2-3-8-19-11-6-4-10(5-7-11)17-13-16-9-15-12(14)18-13/h4-7,9H,2-3,8H2,1H3,(H3,14,15,16,17,18) |
InChIキー |
STFCGNMGWWNZMW-UHFFFAOYSA-N |
正規SMILES |
CCCCSC1=CC=C(C=C1)NC2=NC=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















